5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
Overview
Description
5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione: is a heterocyclic compound featuring an imidazolidine ring substituted with a methyl group at the 5-position and a 4-nitrophenyl group
Mechanism of Action
Target of Action
The primary target of 5-Methyl-5-(4-nitrophenyl)-imidazolidine-2,4-dione is Tankyrase (TNKS) . TNKS-1 and TNKS-2 play vital roles in cellular processes, making them suitable targets, especially in cancer .
Mode of Action
The compound interacts with its target, TNKS, and inhibits its function It’s known that the inhibition of tnks can lead to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the functions of TNKS. TNKS plays a crucial role in several cellular processes, and its inhibition can affect these processes . The downstream effects of these changes are complex and depend on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action are related to its inhibition of TNKS. This can lead to changes in the cellular processes that TNKS is involved in . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products:
Reduction: 5-Methyl-5-(4-amino-phenyl)-imidazolidine-2,4-dione
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms involving imidazolidine derivatives.
Biology and Medicine:
- Potential use as a pharmacophore in the design of new drugs.
- Investigated for its antimicrobial and antifungal properties.
Industry:
- Utilized in the development of new materials with specific electronic properties.
- Applied in the synthesis of dyes and pigments.
Comparison with Similar Compounds
5-Methyl-5-phenyl-imidazolidine-2,4-dione: Lacks the nitro group, resulting in different reactivity and biological activity.
5-Methyl-5-(4-chloro-phenyl)-imidazolidine-2,4-dione: Contains a chloro group instead of a nitro group, affecting its chemical properties and applications.
Uniqueness:
- The presence of the nitro group in 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione imparts unique reactivity, making it suitable for specific synthetic and biological applications.
- Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-10(8(14)11-9(15)12-10)6-2-4-7(5-3-6)13(16)17/h2-5H,1H3,(H2,11,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBOWKFCGBXAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389472 | |
Record name | 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640755 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64464-22-8 | |
Record name | 2,4-Imidazolidinedione, 5-methyl-5-(4-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64464-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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